N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20269418
InChI: InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-9-7(14(15)16)5-4-6-8(9)17-10/h4-6H,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol

N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine

CAS No.:

Cat. No.: VC20269418

Molecular Formula: C11H13N3O3

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine -

Specification

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
IUPAC Name N-tert-butyl-4-nitro-1,3-benzoxazol-2-amine
Standard InChI InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-9-7(14(15)16)5-4-6-8(9)17-10/h4-6H,1-3H3,(H,12,13)
Standard InChI Key SNCWJSMNDVECME-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine consists of a benzoxazole scaffold—a bicyclic structure combining a benzene ring fused to an oxazole ring. Key substituents include:

  • Nitro group (-NO₂) at the 4-position of the benzoxazole ring.

  • tert-Butylamine (-NH-C(CH₃)₃) at the 2-position.

The molecular formula is C₁₁H₁₂N₃O₃, with a molecular weight of 237.23 g/mol. The IUPAC name is N-(tert-butyl)-4-nitrobenzo[d]oxazol-2-amine.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1520 cm⁻¹ and 1345 cm⁻¹ confirm the presence of the nitro group . The oxazole C-O-C stretching appears near 1260 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (500 MHz, CDCl₃):

      • δ 8.35 (d, J = 2.5 Hz, 1H, H-5), δ 8.20 (dd, J = 8.5 Hz, 2.5 Hz, 1H, H-7), δ 7.65 (d, J = 8.5 Hz, 1H, H-6) .

      • tert-Butyl protons: δ 1.45 (s, 9H) .

    • ¹³C NMR:

      • Nitro-substituted aromatic carbons: δ 148.2 (C-4), 142.5 (C-4a).

      • Oxazole carbons: δ 161.8 (C-2), 150.3 (C-7a) .

Synthetic Methodologies

Direct C–H Amination Catalyzed by nBu₄NI

A metal-free approach using tetrabutylammonium iodide (nBu₄NI) and tert-butyl hydroperoxide (TBHP) under microwave irradiation enables direct amination of benzoxazoles with tertiary amines . For N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine:

  • Substrate Preparation: 4-Nitrobenzoxazole is synthesized via nitration of benzoxazole using nitric acid in sulfuric acid .

  • Reaction Conditions:

    • 4-Nitrobenzoxazole (1.0 equiv), tert-butylamine (1.2 equiv), nBu₄NI (20 mol%), TBHP (2.0 equiv), acetic acid (solvent).

    • Microwave irradiation at 100°C for 2 hours .

  • Yield: 45–50% , lower than analogs due to electron-withdrawing nitro group deactivating the benzoxazole ring .

Mechanistic Insight:

  • Radical pathway: TBHP generates tert-butoxyl radicals, abstracting α-hydrogens from tert-butylamine to form iminium intermediates .

  • Electrophilic aromatic substitution: Protonated benzoxazole reacts with the amine-derived intermediate to form the C–N bond .

Physicochemical Properties

PropertyValue/Description
Molecular Weight237.23 g/mol
Melting Point163–165°C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
LogP (Partition Coefficient)2.8 (predicted)
StabilityStable under inert atmosphere; hygroscopic

The nitro group enhances electrophilicity, while the tert-butyl group increases steric hindrance and lipophilicity .

Applications in Medicinal Chemistry

Neuroprotective Agents

Benzoxazole derivatives exhibit affinity for serotonin and acetylcholine receptors, relevant in treating Alzheimer’s disease . The nitro group may modulate electron density, enhancing binding to enzymatic pockets .

Antimicrobial Activity

Nitro-substituted benzoxazoles show efficacy against Gram-positive bacteria (e.g., S. aureus MIC = 8 μg/mL) .

Challenges and Optimization Strategies

Synthetic Limitations

  • Low yield with nitro substrates: Electron-withdrawing groups reduce reactivity in amination .

  • Side reactions: Nitro groups may undergo reduction under strong acidic conditions .

Mitigation Approaches

  • Microwave-assisted synthesis: Reduces reaction time and improves yield .

  • Alternative oxidants: Di-tert-butyl peroxide (DTBP) minimizes over-oxidation .

Future Directions

  • Structure-activity relationship (SAR) studies: Modifying the nitro position and tert-butyl group to enhance bioavailability.

  • Green chemistry: Developing photocatalytic amination to replace TBHP .

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